Benzene-1,3,5-triyl trinicotinate
Description
Benzene-1,3,5-triyl trinicotinate is a tri-substituted benzene derivative featuring three nicotinate (pyridine-3-carboxylate) ester groups symmetrically attached at the 1,3,5 positions of the aromatic ring.
Properties
CAS No. |
3468-40-4 |
|---|---|
Molecular Formula |
C24H15N3O6 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[3,5-bis(pyridine-3-carbonyloxy)phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H15N3O6/c28-22(16-4-1-7-25-13-16)31-19-10-20(32-23(29)17-5-2-8-26-14-17)12-21(11-19)33-24(30)18-6-3-9-27-15-18/h1-15H |
InChI Key |
PTSXETMTZDEFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Steglich Esterification of Phloroglucinol with Nicotinic Acid
The most direct route involves Steglich esterification , a well-established method for coupling alcohols and carboxylic acids using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Adapted from the synthesis of benzene-1,3,5-triyl tribenzoate, this protocol can be modified for nicotinic acid:
- Reagents : Phloroglucinol (1 equiv), nicotinic acid (3.3 equiv), DCC (3.3 equiv), DMAP (0.1 equiv), dichloromethane (DCM).
- Procedure : Phloroglucinol is dissolved in anhydrous DCM under inert atmosphere. Nicotinic acid, DCC, and DMAP are added sequentially. The reaction proceeds at room temperature for 24–48 hours, with progress monitored by thin-layer chromatography (TLC).
- Workup : The mixture is filtered to remove dicyclohexylurea (DCU), concentrated under reduced pressure, and purified via silica gel chromatography (petroleum ether/ethyl acetate gradient).
Key Considerations :
Cyclotrimerization of Nicotinate-Containing Alkynes
Cyclotrimerization of alkynes offers an alternative route, leveraging transition-metal catalysts to form aromatic rings. For example, 1-nonyne trimerizes to 1,3,5-triheptylbenzene under rhodium catalysis. Adapting this for nicotinate esters:
- Precursor Synthesis : Propiolic acid nicotinate ester (HC≡C-CO-O-C5H4N) is prepared via esterification of propiolic acid with nicotinoyl chloride.
- Trimerization : The alkyne is treated with RhCl3 in refluxing toluene, inducing [2+2+2] cycloaddition to yield the trisubstituted benzene.
Challenges :
- Alkyne instability under catalytic conditions may lead to side reactions.
- Regioselectivity must be confirmed via 1H NMR and X-ray crystallography.
Acid-Catalyzed Transesterification
Benzotripyranone (BTP), a related triester, is synthesized via acid-catalyzed intramolecular transesterification. A similar approach could replace the progenitor ester with nicotinate:
- Intermediate Preparation : Triisopropyl 3,3',3''-(2,4,6-trihydroxybenzene-1,3,5-triyl)tripropionate is treated with nicotinoyl chloride in the presence of p-toluenesulfonic acid (PTSA).
- Transesterification : Heating under reflux facilitates nicotinate group incorporation.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Post-synthesis, structural confirmation is critical:
- 1H NMR : Aromatic protons of the benzene core appear as a singlet (δ 7.3–7.5 ppm), while pyridyl protons resonate as multiplet signals (δ 8.5–9.0 ppm).
- IR Spectroscopy : Ester C=O stretches emerge at ~1720 cm−1, with pyridine C=N at ~1600 cm−1.
- Mass Spectrometry : ESI-MS expected to show [M+H]+ at m/z 430.3.
Scientific Research Applications
Benzene-1,3,5-triyl trinicotinate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene-1,3,5-triyl trinicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinic acid moieties can bind to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in antioxidant applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tri-Substituted Benzene Derivatives
Tri-substituted benzene derivatives are widely studied for applications in organic synthesis and biotechnology. Below is a comparative analysis with key analogs:
Key Findings :
- Reactivity : TBAB and TBMB contain bromine-based substituents, enabling nucleophilic substitution reactions for bioconjugation or polymer crosslinking . In contrast, nicotinate esters in this compound may participate in hydrogen bonding or redox interactions due to the pyridine ring’s electron-deficient nature.
- Biological Relevance : Nicotinate esters could mimic nicotinamide adenine dinucleotide (NAD) cofactors, suggesting applications in enzyme-targeted therapies. Brominated analogs like TBAB lack this bioactivity but excel in covalent protein modification .
Benzoate Esters
Benzoate esters, another class of aromatic esters, differ in their acid moieties (benzoic acid vs. nicotinic acid):
Key Findings :
- Functional Differences: Benzoate esters are predominantly used in industrial and consumer products due to their volatility and stability .
- Metabolism : Benzoates are metabolized via glycine conjugation in the liver, while nicotinates may integrate into NAD biosynthesis pathways, highlighting divergent metabolic fates .
Other Benzene Derivatives
Compounds like benzenethiol (CAS 108-98-5) and benzidine (CAS 92-87-5) from emphasize functional group diversity:
- Benzenethiol : A thiol-containing derivative used in polymer stabilization. Unlike nicotinate esters, its sulfhydryl group enables metal chelation but lacks ester-based hydrolytic stability .
- Benzidine: A carcinogenic diamine with rigid biphenyl structure, contrasting sharply with the ester-rich, non-planar geometry of this compound .
Research Implications and Gaps
Further research should prioritize:
- Synthetic Optimization : Comparative studies on ester hydrolysis rates vs. brominated analogs.
- Biological Screening : NAD-related enzymatic assays to validate cofactor-mimicking properties.
Biological Activity
Benzene-1,3,5-triyl trinicotinate (also known as benzene-1,3,5-tricarboxylic acid trinicotinate) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a benzene ring with three nicotinate groups attached at the 1, 3, and 5 positions. Its molecular formula is , and it has a molecular weight of approximately 357.33 g/mol. The structure can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. This compound may inhibit oxidative stress by scavenging free radicals and modulating the activity of antioxidant enzymes. Preliminary studies suggest that it could protect cellular components from oxidative damage.
Anti-inflammatory Effects
Studies have shown that nicotinates possess anti-inflammatory properties. This compound may interact with inflammatory pathways to reduce cytokine production and inhibit inflammatory cell migration. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some derivatives of nicotinates have demonstrated efficacy against various bacterial strains. This compound's potential as an antimicrobial agent warrants further exploration.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and oxidative stress.
- Receptor Modulation : It could interact with specific receptors to modulate cellular signaling pathways.
- Chelation Properties : The presence of nitrogen atoms in the nicotinate groups may facilitate metal ion chelation, potentially impacting various biochemical processes.
Data Table: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Nicotinic acid | High | Moderate | High |
| Benzene-1,3,5-tricarboxylic acid | Low | Low | Low |
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzene-based compounds exhibited significant radical scavenging activity. This compound was found to have comparable effects to well-known antioxidants like ascorbic acid .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited moderate inhibitory effects on both bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzene-1,3,5-triyl trinicotinate, and what are the critical parameters affecting yield?
- Methodological Answer : The compound is typically synthesized by acetylating phloroglucinol (1,3,5-trihydroxybenzene) with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or 4-dimethylaminopyridine). Critical parameters include:
- Temperature : Maintain 60–80°C to optimize reaction kinetics without side-product formation.
- Stoichiometry : A 3:1 molar ratio of acetic anhydride to phloroglucinol ensures complete esterification.
- Catalyst selection : Acidic catalysts (H₂SO₄) enhance protonation of hydroxyl groups, while DMAP accelerates acylation via nucleophilic activation.
Post-synthesis, purify via recrystallization (e.g., ethanol/water) and confirm yield using gravimetric analysis. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show three acetyl methyl singlets (~2.3 ppm) and aromatic protons as a singlet (~6.8 ppm). ¹³C NMR confirms ester carbonyl peaks at ~168–170 ppm.
- IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and absence of hydroxyl peaks (~3200–3500 cm⁻¹) indicate complete acetylation.
- Melting Point : Compare experimental mp (literature range: ~120–125°C) with reported values to assess crystallinity and impurities .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, amber glass vials under inert gas (N₂ or Ar) at 0–6°C to minimize hydrolysis. Desiccants (e.g., silica gel) mitigate moisture ingress. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Avoid prolonged exposure to light, as UV may cleave ester bonds .
Advanced Research Questions
Q. How does the steric hindrance of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The three acetyl groups create steric bulk, reducing accessibility to the aromatic ring. To study reactivity:
- Kinetic Experiments : Compare reaction rates with less-hindered analogs (e.g., monoacetates) using nucleophiles like amines or alkoxides in THF at 25°C. Monitor progress via TLC or in-situ FTIR.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density and reactive sites on the aromatic ring.
- X-ray Crystallography : Resolve crystal structures to quantify steric effects using Tolman cone angles .
Q. What experimental approaches can resolve discrepancies in reported spectral data for this compound?
- Methodological Answer :
- High-Resolution NMR : Use 500+ MHz instruments with deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve overlapping peaks.
- Mass Spectrometry : HRMS (ESI-TOF) confirms the molecular ion ([M+H]⁺ at m/z 299.1) and detects trace impurities.
- Collaborative Validation : Reproduce synthesis in independent labs using standardized protocols (e.g., ICH guidelines) and share raw data via open-access platforms .
Q. In polymer chemistry, how can this compound act as a crosslinking agent, and what analytical methods assess its efficiency?
- Methodological Answer :
- Crosslinking Mechanism : React with diols or diamines via transesterification or aminolysis to form 3D networks. Optimize curing temperature (e.g., 120–150°C) and catalyst (e.g., Ti(OiPr)₄).
- Analytical Methods :
- Gel Fraction Analysis : Measure insoluble polymer fraction after Soxhlet extraction (24h in THF).
- Dynamic Mechanical Analysis (DMA) : Determine crosslink density from storage modulus (E’) in rubbery plateau region.
- TGA : Evaluate thermal stability (degradation onset >250°C for robust networks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
